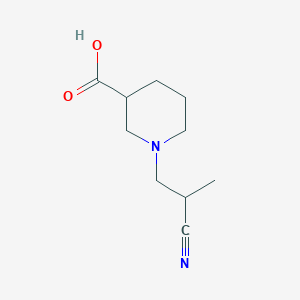

1-(2-Cyanopropyl)piperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Cyanopropyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural and Spectroscopic Studies

1-(2-Cyanopropyl)piperidine-3-carboxylic acid and its derivatives are extensively studied in structural chemistry. For instance, the diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid has been characterized through X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations. These studies provide insights into the molecular structure, chemical properties, and potential applications in material science (Bartoszak-Adamska et al., 2011).

Inhibitors in Medicinal Chemistry

Compounds containing this compound have been found effective as inhibitors of matrix metalloproteinases (MMPs). These inhibitors demonstrate low nanomolar potency and selectivity, hinting at their potential in therapeutic applications, particularly in treating conditions involving MMPs (Pikul et al., 2001).

Synthesis and Theoretical Studies

The synthesis and theoretical studies of derivatives of this compound, such as nipecotic acid, have been explored. These studies include the formation of hydrogen-bonded complexes, which are significant in understanding the chemical behavior and potential applications in synthesis and catalysis (Anioła et al., 2016).

Catalysis

Derivatives of this compound have been used in the synthesis of various organic compounds. For example, Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles were used as catalysts in the synthesis of certain organic compounds, demonstrating the potential of these derivatives in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).

Organic Synthesis

The compound and its derivatives are used in the organic synthesis of various heterocyclic compounds. This includes the synthesis of piperidines and pyrrolidines, which are crucial in the development of pharmaceuticals and other organic materials (Boto et al., 2001).

Electrochemical Studies

The electrochemical properties of nitriles of this compound derivatives have been studied, revealing their potential in electrochemical applications, particularly in the context of cardiovascular activity (Krauze et al., 2004).

Safety and Hazards

Orientations Futures

While specific future directions for “1-(2-Cyanopropyl)piperidine-3-carboxylic acid” were not found, piperidine derivatives are important for designing drugs and play a significant role in the pharmaceutical industry . Thus, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Relevant Papers The paper “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” provides a comprehensive review of the synthesis and applications of piperidine derivatives . It covers recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Propriétés

IUPAC Name |

1-(2-cyanopropyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-8(5-11)6-12-4-2-3-9(7-12)10(13)14/h8-9H,2-4,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBUXOUCINMUHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC(C1)C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2480645.png)